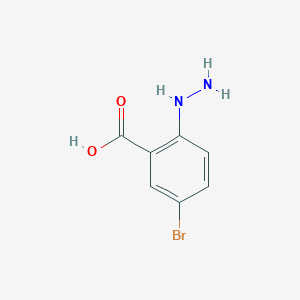

5-溴-2-叠氮基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成方法

关于各种化合物合成与应用的研究通常涉及 5-溴-2-肼基苯甲酸或相关结构类似物的衍生物。例如,Zhuo Chen 等人(2010 年)从 4-氯苯甲酸开始开发了新的磺酰胺衍生物,展示了涉及酯化、肼化和环化过程的多步合成 (Chen 等人,2010 年)。同样,L. Meszaros 等人(2011 年)合成并评估了 HYNIC 的新异构体,这是一种完善的双功能锝结合配体,表明肼基苯甲酸的结构类似物在放射性标记应用中的重要性 (Meszaros 等人,2011 年)。

生物活性研究

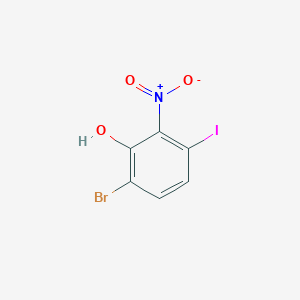

已探索源自 5-溴-2-肼基苯甲酸的化合物的生物活性,包括抗菌和抗病毒特性。Łukasz Popiołek 等人(2020 年)对 5-溴-2-碘苯甲酸的酰肼基-腙的研究揭示了对癌细胞系的选择性细胞毒性,表明了潜在的治疗应用 (Popiołek 等人,2020 年)。A. El‐Faham 等人(2015 年)的另一项研究重点关注靛红衍生物的微波合成和抗菌活性,强调了溴-肼基苯甲酸衍生物在开发新的抗菌剂中的重要性 (El‐Faham 等人,2015 年)。

材料科学

在材料科学领域,Zhong-Rui Yang 等人(2017 年)对硼酸功能化镧系金属有机骨架 (LMOF) 用于氟离子选择性比例荧光检测的研究例证了溴取代化合物在通过结构修饰提高材料传感效率中的效用 (Yang 等人,2017 年)。

作用机制

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that hydrazones, a class of compounds to which 5-bromo-2-hydrazinobenzoic acid belongs, can form hydrogen bonds with solvating molecules . This suggests that 5-Bromo-2-hydrazinobenzoic acid may interact with its targets through hydrogen bonding, leading to changes in the targets’ structure or function.

Pharmacokinetics

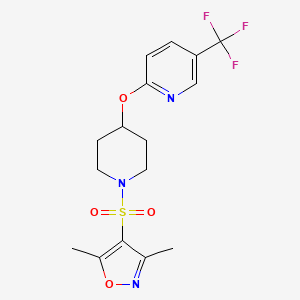

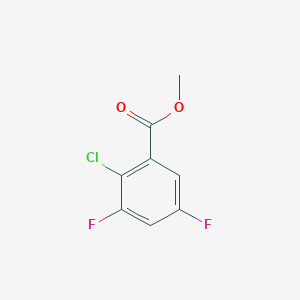

It is known that the introduction of fluorine-containing groups on a bioactive molecule can alter its properties by potentially modulating its lipophilicity and/or its pharmacokinetics .

Result of Action

Based on its use in proteomics research , it may have effects on protein structure or function.

Action Environment

The success of this reaction arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

属性

IUPAC Name |

5-bromo-2-hydrazinylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-4-1-2-6(10-9)5(3-4)7(11)12/h1-3,10H,9H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRISWMOHPFEDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2846919.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2846921.png)

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2846927.png)

![1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one](/img/structure/B2846930.png)

![1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2846932.png)

![3-cyclopropyl-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846933.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2846940.png)